molecular formula C26H44NNaO7S B1243871 sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Cat. No.: B1243871
M. Wt: 537.7 g/mol
InChI Key: JAJWGJBVLPIOOH-YTSJWJHXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate is a compound with the molecular formula C26H44NNaO7S and a molecular weight of 537.7 g/mol. It is the product of the conjugation of cholic acid with taurine, and its sodium salt is the chief ingredient of the bile of carnivorous animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves the conjugation of cholic acid with taurine. The reaction typically requires the activation of the carboxyl group of cholic acid, which can be achieved using reagents such as carbodiimides. The activated cholic acid then reacts with taurine under mild conditions to form the desired conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bile acid derivatives, while reduction may produce reduced bile acid conjugates.

Scientific Research Applications

sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying bile acid chemistry and conjugation reactions.

    Biology: Investigated for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications in treating liver diseases and disorders related to bile acid metabolism.

    Industry: Utilized in the production of bile acid-based products and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves its interaction with molecular targets and pathways related to bile acid metabolism. The compound exerts its effects by modulating the activity of enzymes and transporters involved in bile acid synthesis, conjugation, and excretion. This modulation can influence various physiological processes, including lipid digestion and absorption, cholesterol homeostasis, and liver function.

Comparison with Similar Compounds

Similar Compounds

    Cholic acid: The parent compound of sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate.

    Taurocholic acid: Another bile acid conjugate similar to this compound.

    Glycocholic acid: A conjugate of cholic acid with glycine.

Uniqueness

This compound is unique due to its specific conjugation with taurine, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for studying bile acid metabolism and exploring therapeutic applications.

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

537.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16?,17-,18?,19?,20?,21-,22+,24?,25?,26?;/m1./s1

InChI Key

JAJWGJBVLPIOOH-YTSJWJHXSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1([C@H](CC3C2[C@@H](CC4C3(CC[C@H](C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Synonyms

Cholyltaurine
Sodium Taurocholate
Taurine Cholate
Taurocholate
Taurocholate Sodium
Taurocholate, Sodium
Taurocholic Acid
Taurocholic Acid, (5 alpha)-Isomer
Taurocholic Acid, (7 beta)-Isomer
Taurocholic Acid, Monolithium Salt
Taurocholic Acid, Monosodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Reactant of Route 2
Reactant of Route 2
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Reactant of Route 3
Reactant of Route 3
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Reactant of Route 4
Reactant of Route 4
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Reactant of Route 5
Reactant of Route 5
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Reactant of Route 6
Reactant of Route 6
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

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